molecular formula C18H21NO3S B13412596 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate

Cat. No.: B13412596
M. Wt: 331.4 g/mol
InChI Key: MMCVWKUPUHXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2-Trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a sulfonate-containing heterocyclic compound featuring a benz[e]indolium core. This structure combines a polyaromatic system with a sulfonic acid group, conferring unique solubility and electronic properties. Sulfonate groups generally enhance water solubility and stabilize charged intermediates, making such compounds valuable in dyes, ionic liquids, and pharmaceuticals .

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3

InChI Key

MMCVWKUPUHXNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: Substituted Benz[e]indole

The synthesis begins with the preparation of 1,1,2-trimethyl-1H-benz[e]indole, the key precursor. This compound is typically obtained via the Fischer indole synthesis or related hydrazine-based cyclization methods:

  • Arylhydrazine Preparation and Cyclization : 2-Naphthylhydrazine is reacted with isopropyl methyl ketone in an aqueous acidic medium at elevated temperatures (100–160 °C) and pressures (50–150 bar) to yield 1,1,2-trimethyl benz[e]indole with approximately 70% yield after purification.

  • Purification : The crude benz[e]indole is purified by conversion to its alkali salt, followed by extraction with apolar solvents such as pentane or hexane to remove residual impurities.

Alkylation with 1,3-Propanesultone

The critical step to obtain 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is the quaternization of the benz[e]indole nitrogen by alkylation with 1,3-propanesultone:

  • Reaction Conditions : Commercially available 1,1,2-trimethyl-1H-benz[e]indole is reacted with 1,3-propanesultone in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under cooling (ice bath) initially, then allowed to stand at room temperature until gas evolution ceases (about 30 minutes).

  • Yield and Purity : This one-step alkylation yields the desired sulfonate salt with high efficiency, typically over 90% yield. The product precipitates as a white solid and can be purified by filtration and washing with water.

Alternative Synthetic Routes and Variations

  • Some methods utilize 1,4-butane sultone instead of 1,3-propanesultone for related benz[e]indolium derivatives, but for the propane-1-sulfonate specifically, 1,3-propanesultone is standard.

  • Alkylation can be performed under sealed tube conditions at elevated temperature (e.g., 120 °C) to improve yields or when using ethyl iodide for N-ethyl derivatives, but these are less common for the propane sulfonate variant.

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Naphthylhydrazine + Isopropyl methyl ketone, aqueous acidic medium, 100–160 °C, 50–150 bar 1,1,2-Trimethyl-1H-benz[e]indole ~70 Fischer indole synthesis; purification by alkali salt formation and solvent extraction
2 1,1,2-Trimethyl-1H-benz[e]indole + 1,3-propanesultone, DMF, ice bath then room temp This compound >90 One-step alkylation; high purity; white solid precipitate
  • The key advantage of the described preparation is the high yield and simplicity of the alkylation step with 1,3-propanesultone, which avoids multi-step functional group transformations.

  • The use of commercially available 1,1,2-trimethyl-1H-benz[e]indole as starting material streamlines the process, reducing the need for complex intermediate isolation.

  • Control of reaction temperature and solvent choice (DMF preferred) is critical to prevent side reactions and ensure high purity of the sulfonate salt.

  • The Fischer indole synthesis under pressure for the benz[e]indole precursor is well-documented and reproducible, providing a reliable supply of the key intermediate.

  • Purification steps involving alkali salt formation and extraction with apolar solvents enhance the quality of the benz[e]indole precursor, which directly impacts the final product quality.

The preparation of this compound is efficiently achieved by a two-step process involving:

  • The synthesis of 1,1,2-trimethyl-1H-benz[e]indole via arylhydrazine cyclization under controlled temperature and pressure.

  • A high-yielding, one-step alkylation with 1,3-propanesultone in DMF, yielding the target sulfonate salt with excellent purity.

This method is supported by extensive literature and patent disclosures, demonstrating its robustness and suitability for both research and industrial applications in dye chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .

Comparison with Similar Compounds

The following analysis compares 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate with structurally or functionally related sulfonates.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Sulfonate Position Key Features Applications Reference
This compound Benz[e]indolium Propane-1-sulfonate High charge density, aromatic π-system Potential use in optoelectronics or sensors
(Z)-3-(2-((3-(3-Sulfonatopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)... Benzothiazole-naphthothiazole Dual sulfonate Enhanced water solubility, aggregation Optical dyes, aqueous solvents
Sodium 2-hydroxy-3-(allyloxy)propanesulfonate (HAPS) Aliphatic chain Propane-1-sulfonate Hydrophilic, hydroxyl and allyl groups Surfactants, polymer additives
Acamprosate Calcium (3-(Acetylamino)propane-1-sulfonate) Aliphatic chain Propane-1-sulfonate Acetylamino group, calcium salt Pharmacotherapy (alcohol dependence)
3-(1-Butyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate Imidazolium Propane-1-sulfonate Ionic liquid, thermal stability Green solvents, electrolytes
Solubility and Stability
  • Water Solubility: The dual sulfonate groups in the benzothiazole-naphthothiazole dye (Table 1) significantly improve solubility in aqueous systems compared to mono-sulfonated analogues . The target compound’s single sulfonate may offer moderate solubility, balancing hydrophilicity with aromatic aggregation tendencies.
  • Thermal Stability : Imidazolium-based sulfonates (e.g., ) exhibit high thermal stability (>300°C), a trait likely shared by the benz[e]indolium analogue due to its rigid aromatic core.
Electronic and Optical Properties
  • Absorption Spectra : Cyanine dyes with sulfonate groups (e.g., ) show bathochromic shifts in UV-Vis spectra due to extended conjugation and charge delocalization. The benz[e]indolium core may similarly enable strong absorption in visible/near-IR regions.
  • Charge Transfer : Sulfonate groups stabilize cationic heterocycles, enhancing charge-transfer efficiency. This property is exploited in ionic liquids () and optoelectronic materials.

Biological Activity

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a sulfonated derivative of 1,1,2-trimethyl-1H-benz[e]indole, notable for its unique structure and biological properties. This compound has gained attention in various fields due to its enhanced solubility in aqueous environments and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3S, with a molecular weight of approximately 345.5 g/mol. The sulfonate group significantly increases its solubility and reactivity in biological systems, making it suitable for various applications.

PropertyValue
Molecular FormulaC19H23NO3S
Molecular Weight345.5 g/mol
SolubilityHigh in aqueous solutions

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Antioxidant Activity
Studies indicate that this compound possesses significant antioxidant properties. It acts as a scavenger of free radicals, which can be quantified by measuring the IC50 values in various assays. For instance, it has been shown to exhibit IC50 values comparable to standard antioxidants in DPPH radical scavenging assays.

Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a cholinesterase inhibitor, which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's. The molecular docking studies suggest strong interactions between the compound and the active sites of cholinesterase enzymes.

Cytotoxicity
Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antioxidant Efficacy : A study involving the evaluation of various benz[e]indole derivatives found that this compound exhibited superior antioxidant activity compared to its non-sulfonated counterparts, indicating the importance of the sulfonate group in enhancing biological activity .
  • Cholinesterase Inhibition : Molecular docking studies revealed that this compound binds effectively to acetylcholinesterase (AChE), showing potential as a therapeutic agent for Alzheimer's disease. The binding affinity was significantly higher than that of standard drugs .
  • Cytotoxicity Profiles : In vitro assays demonstrated that the compound selectively induces apoptosis in cancer cells at lower concentrations compared to normal cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate?

The synthesis typically involves multi-step reactions, including alkylation of the benz[e]indole core followed by sulfonation. Key steps include:

  • Alkylation : Use of methylating agents (e.g., methyl iodide) under controlled pH and temperature to achieve selective N-methylation of the indole nitrogen.
  • Sulfonation : Introduction of the sulfonate group via propane sultone or sulfonic acid derivatives in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC (silica gel, methanol/dichloromethane eluent) and confirmed by 1H^1H-NMR (e.g., δ 8.5–7.0 ppm for aromatic protons) .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methyl group integration (e.g., δ 3.0–4.0 ppm for sulfonate-linked propane chains).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M–Na]^- for sulfonate salts).
  • UV-Vis Spectroscopy : Absorption maxima in the 300–500 nm range, indicative of benz[e]indolium π-π* transitions .

Advanced: How can researchers optimize fluorescence quantum yield (φ) for bioimaging applications?

  • Solvent Screening : Test polar (e.g., water) vs. nonpolar solvents; zwitterionic compounds often exhibit enhanced φ in aqueous media due to reduced aggregation.
  • Environmental Sensitivity : Measure φ under varying pH (4–10) and ionic strength to assess stability.
  • Reference Standards : Use rhodamine B (φ = 0.31 in ethanol) for calibration. For NIR applications, compare with indocyanine green (ICG, φ ~0.028 in water) .

Advanced: What methods resolve discrepancies in reported photophysical properties?

  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
  • Environmental Controls : Standardize oxygen levels (via degassing) to prevent quenching.
  • Instrument Calibration : Validate spectrometer slit widths and detector responses using certified fluorophores .

Basic: How does the zwitterionic structure influence solubility and stability?

The sulfonate group enhances aqueous solubility (>50 mg/mL in water), while the benz[e]indolium moiety provides hydrophobic interactions. Stability considerations:

  • pH Stability : Maintain solutions between pH 6–8 to prevent protonation/deprotonation of the sulfonate group.
  • Light Sensitivity : Store in amber vials at –20°C to minimize photodegradation .

Advanced: What experimental approaches study zwitterion-biomolecule interactions?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins (e.g., serum albumin).
  • Surface Plasmon Resonance (SPR) : Measure real-time adsorption kinetics on lipid bilayers.
  • Zeta Potential Analysis : Assess charge modulation in colloidal systems .

Basic: What are key considerations for X-ray crystallographic analysis?

  • Crystal Growth : Use slow evaporation from DMSO/water mixtures.
  • Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for charge-density modeling and disorder resolution. Validate with Rint_{int} < 0.05 .

Advanced: How can computational modeling predict aggregation-induced emission (AIE) behavior?

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions to identify AIE-active conformers.
  • TD-DFT Calculations : Predict excitation/emission wavelengths and compare with experimental λmax_{max}.
  • Crystal Packing Analysis : Use Mercury software to correlate solid-state stacking with fluorescence intensity .

Basic: What are the primary applications in biological research?

  • Cellular Imaging : Track lysosomal membranes due to pH-dependent fluorescence.
  • Protein Binding Studies : Use as a fluorescent tag via sulfonate-biomolecule electrostatic interactions.
  • Photodynamic Therapy (PDT) : Evaluate singlet oxygen generation under NIR irradiation .

Advanced: How to design experiments assessing photostability for long-term imaging?

  • Accelerated Aging : Expose to 365 nm UV light (1 mW/cm2^2) and monitor fluorescence decay over 24 hrs.
  • Quencher Addition : Introduce iodide ions (0–100 mM) to quantify dynamic vs. static quenching.
  • Microscopy Protocols : Use low-intensity excitation and EMCCD cameras to minimize photobleaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.